

Application Notes and Protocols for In Vivo Administration of Rogaratinib in Mice

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Compound of Interest

Compound Name: BAY1163877

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Introduction

Rogaratinib (BAY 1163877) is a potent and selective oral pan-fibroblast growth factor receptor (FGFR) inhibitor that targets FGFR1, 2, 3, and 4.[1][2][3][4] Deregulated FGFR signaling is a key driver in various malignancies, making it a compelling target for cancer therapy.[3][5] Rogaratinib has demonstrated broad antitumor activity in preclinical cancer models with FGFR overexpression, including those for colon, lung, breast, and bladder cancer.[1][6] The antitumor effects of rogaratinib are primarily mediated through the inhibition of the FGFR/ERK signaling pathway, leading to reduced cell proliferation.[1][3]

These application notes provide a comprehensive guide for the in vivo administration of rogaratinib in mouse models, summarizing key efficacy data and detailing experimental protocols based on published preclinical studies.

Data Presentation

Table 1: In Vivo Efficacy of Rogaratinib in a Syngeneic Mouse Colon Cancer Model (C51)

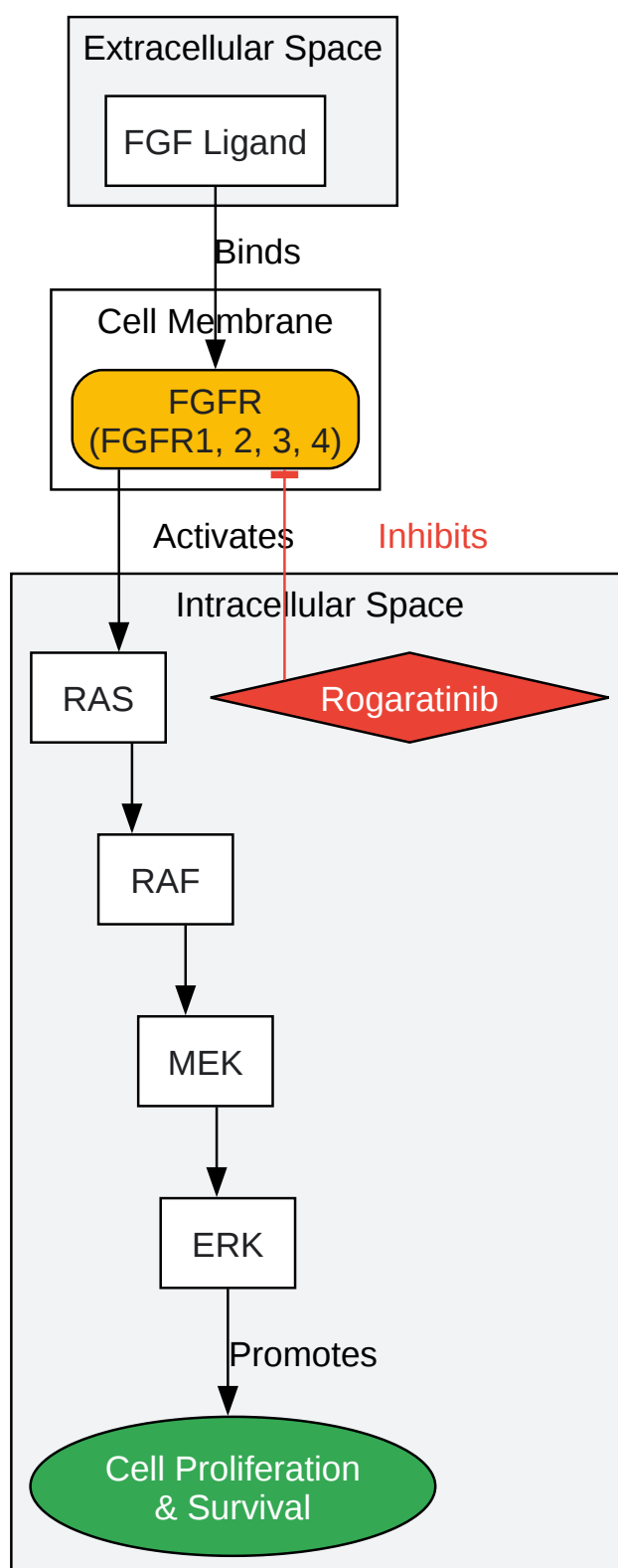
Treatment Group (Oral Gavage)	Dosing Schedule	T/C Volume Ratio*	Partial Response (PR) Rate	Stable Disease (SD) Rate	Reference
Vehicle	-	1.00	0%	0%	[1]
Rogaratib 25 mg/kg	Once Daily (QD)	Not Efficacious	-	-	[1]
Rogaratib 50 mg/kg	Once Daily (QD)	0.27	22% (2/9 mice)	-	[1]
Rogaratib 75 mg/kg	Once Daily (QD)	0.16	22% (2/9 mice)	11% (1/9 mice)	[1]
Rogaratib 25 mg/kg	Twice Daily (BID)	0.47	-	-	[1]

*T/C Ratio (Treatment/Control) is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.

Table 2: Pharmacokinetic Parameters of Rogaratib in BALB/cJ Mice Bearing C51 Tumors

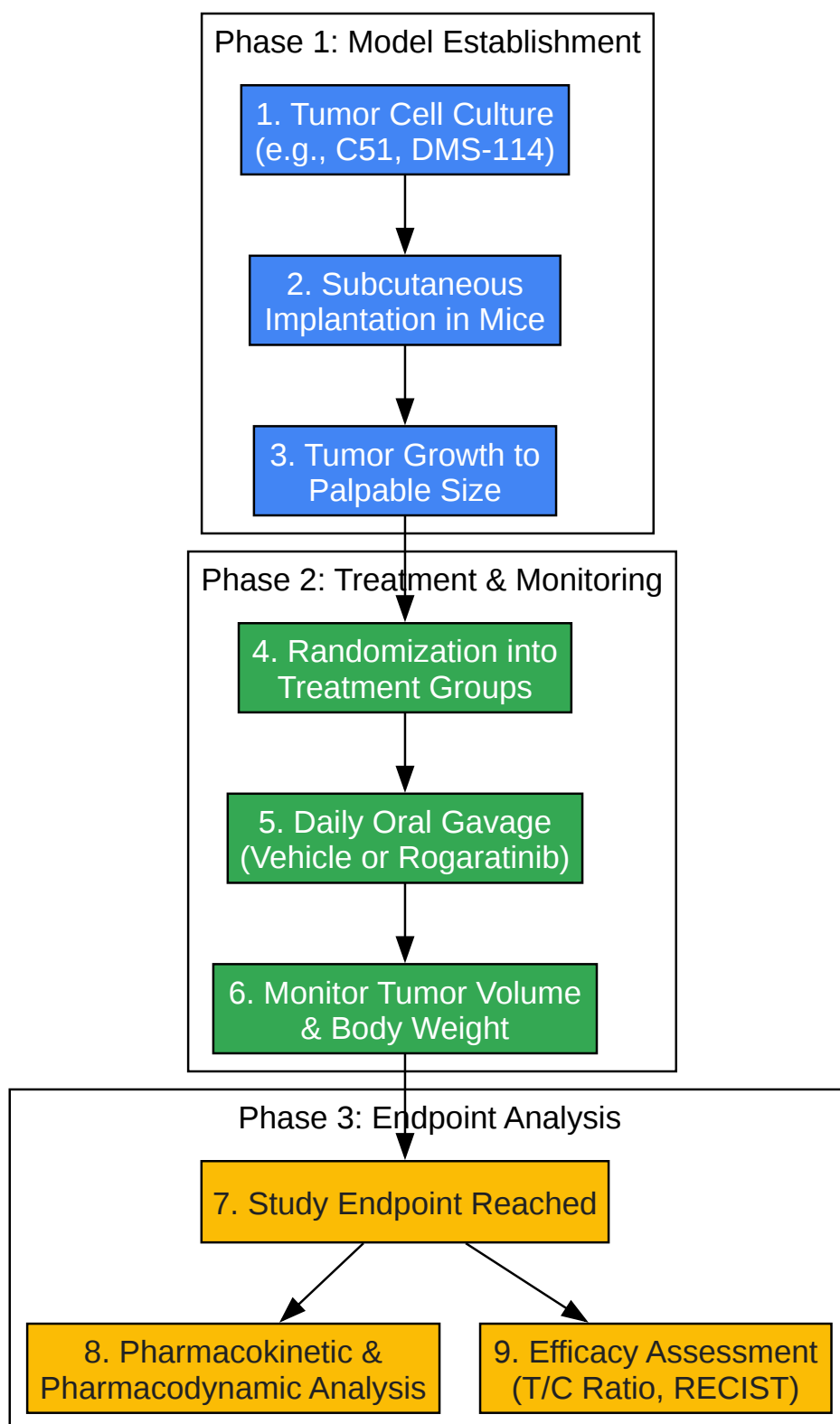
Parameter	Dosing Range (25-75 mg/kg)	Key Observation	Reference
AUC (Area Under the Curve)	Dose-proportional	Tumor growth reduction correlated well with exposure.	[1]
Cmax (Maximum Concentration)	Dose-proportional	-	[1]
Unbound Drug Concentration	At 50 and 75 mg/kg QD, levels remained above the IC50 for pERK inhibition (280 nM) and proliferation (430 nM) for 4 to 6 hours.	Exposure to unbound rogaratinib concentrations near the IC50 for several hours is sufficient for good antitumor efficacy.	[1]

Signaling Pathway and Experimental Workflow



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FGFR Signaling Pathway and Mechanism of Rogaratinib Action.



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General Workflow for *In Vivo* Efficacy Studies.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in Xenograft Models

This protocol is based on methodologies described for rogaratinib efficacy studies in mouse models.[\[1\]](#)

1. Animal Models and Husbandry:

- Species: Female BALB/cJ mice (for syngeneic models like C51) or other appropriate immunodeficient strains (e.g., nude mice) for human cell line xenografts.[\[1\]](#)
- Age/Weight: 5-8 weeks old, 18-21 g.[\[1\]](#)
- Housing: House animals in sterile conditions with access to food and water ad libitum.
- Acclimatization: Allow at least one week of acclimatization before any experimental procedures.
- Ethical Approval: All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

2. Cell Culture and Tumor Implantation:

- Cell Lines: Use cancer cell lines with documented FGFR overexpression (e.g., C51 murine colon cancer, DMS-114 human small cell lung cancer).[\[1\]](#)
- Cell Preparation: Culture cells in appropriate media. On the day of implantation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a sterile medium or a mixture with Matrigel at the desired concentration.
- Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth, Randomization, and Treatment:

- Tumor Monitoring: Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
- Rogaratinib Formulation: While the exact vehicle from the primary study's supplementary data is not provided, a common formulation for oral administration of similar small molecule inhibitors involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The formulation should be prepared fresh daily.

- Administration: Administer rogaratinib or vehicle via oral gavage at the desired doses and schedules (e.g., 50 mg/kg QD, 75 mg/kg QD).[1]

4. Efficacy and Tolerability Assessment:

- Tumor Measurements: Continue to measure tumor volumes and body weights throughout the study.
- Endpoint Criteria: The study may be terminated when tumors in the control group reach a specified size, or based on other predefined criteria (e.g., tumor ulceration, significant body weight loss).
- Data Analysis: At the end of the study, calculate the T/C ratio. Individual tumor responses can be classified according to RECIST criteria (Partial Response, Stable Disease, Progressive Disease).[1]

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

This protocol outlines the procedures for assessing drug exposure and target engagement.

1. Dosing and Sample Collection:

- Animal Model: Use tumor-bearing mice from the efficacy study or a satellite group.
- Dosing: After the final dose of rogaratinib in the efficacy study, or after a single dose in a dedicated PK study, collect samples at various time points (e.g., 1, 2, 5, and 24 hours post-dose).[5]
- Sample Collection: Collect blood (via cardiac puncture or other appropriate methods) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
- Tumor Collection: Excise tumors at the same time points, snap-freeze in liquid nitrogen, and store at -80°C.

2. Pharmacokinetic Analysis:

- Sample Preparation: Extract rogaratinib from plasma samples using appropriate protein precipitation or liquid-liquid extraction methods.
- Quantification: Analyze rogaratinib concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

- Data Analysis: Calculate key PK parameters such as Cmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).

3. Pharmacodynamic (Biomarker) Analysis:

- Tumor Lysate Preparation: Homogenize frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.
- Western Blotting: Determine the phosphorylation status of FGFR and downstream proteins like ERK1/2 in tumor lysates.[1][5] Use antibodies specific for the phosphorylated and total forms of the proteins.
- ELISA: Alternatively, use MSD-ELISA (Meso Scale Discovery) for quantitative measurement of protein phosphorylation.[1]
- Analysis: Correlate the inhibition of p-FGFR and p-ERK with rogaratinib exposure levels determined from the PK analysis.

Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and laboratory settings. For complete and specific details, it is highly recommended to consult the supplementary methods section of the primary literature cited.[1]

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References

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